CID 6400540
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Description
CID 6400540 is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 6400540 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 6400540 including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of CID 6400540 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound, which is then reduced using a reducing agent to obtain the final product.
Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, Base, Reducing agent
Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine and 2-amino-5-methylthiazole are mixed in a suitable solvent in the presence of a base such as potassium carbonate., Step 2: The reaction mixture is heated to a suitable temperature and stirred for a specific time to allow the reaction to occur., Step 3: The intermediate compound is obtained as a solid precipitate and is isolated by filtration., Step 4: The intermediate compound is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride., Step 5: The final product, CID 6400540, is obtained as a solid precipitate and is isolated by filtration.
properties
IUPAC Name |
ethyl (2Z)-2-hydroxyimino-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h10H,3H2,1-2H3/b7-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACSYDRIOYGJNH-ALCCZGGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6400540 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.